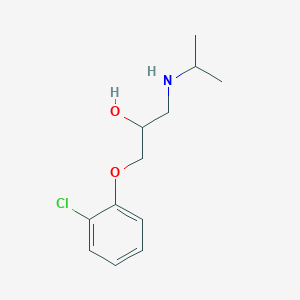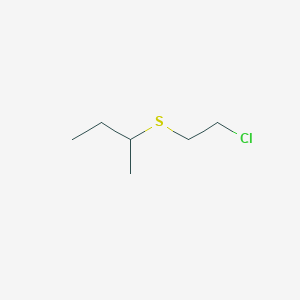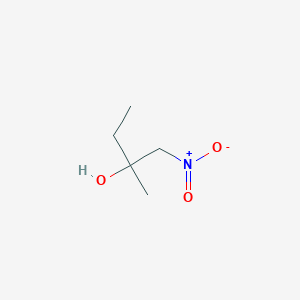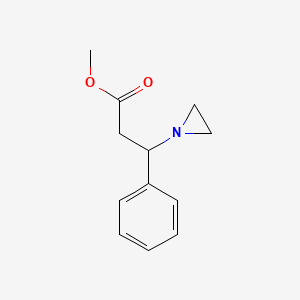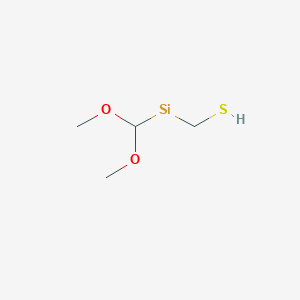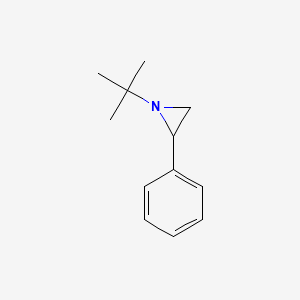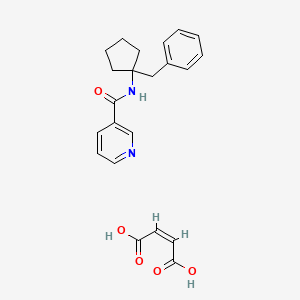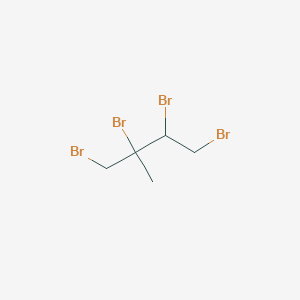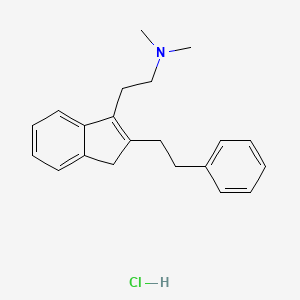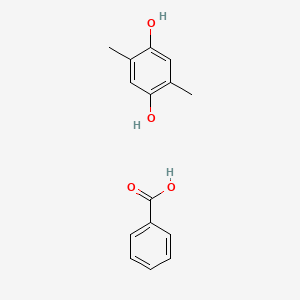
Benzoic acid;2,5-dimethylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2,5-dimethylbenzene-1,4-diol is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid and 2,5-dimethylbenzene-1,4-diol, featuring both carboxylic acid and diol functional groups. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2,5-dimethylbenzene-1,4-diol typically involves the oxidation of 2,5-dimethylbenzene-1,4-diol. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent under acidic conditions. The reaction proceeds as follows:
2,5-dimethylbenzene-1,4-diol+KMnO4→benzoic acid;2,5-dimethylbenzene-1,4-diol+MnO2+KOH+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic oxidation processes. These processes often utilize catalysts such as cobalt or manganese salts to facilitate the oxidation of 2,5-dimethylbenzene-1,4-diol in the presence of oxygen.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2,5-dimethylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Benzoic acid;2,5-dimethylbenzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;2,5-dimethylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its carboxylic acid group can also participate in hydrogen bonding and ionic interactions, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2,5-Dimethylbenzene-1,4-diol: An aromatic diol with antioxidant properties.
Hydroquinone: A diol similar to 2,5-dimethylbenzene-1,4-diol, used in skin lightening and photographic development.
Uniqueness
Benzoic acid;2,5-dimethylbenzene-1,4-diol is unique due to the presence of both carboxylic acid and diol functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Properties
CAS No. |
21111-71-7 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
benzoic acid;2,5-dimethylbenzene-1,4-diol |
InChI |
InChI=1S/C8H10O2.C7H6O2/c1-5-3-8(10)6(2)4-7(5)9;8-7(9)6-4-2-1-3-5-6/h3-4,9-10H,1-2H3;1-5H,(H,8,9) |
InChI Key |
QTNDNCDZAAZKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



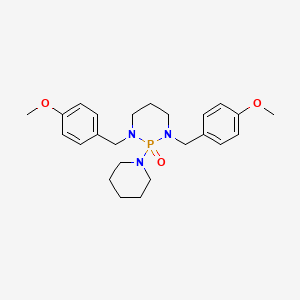

![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
